2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide 2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 948678-84-0
VCID: VC21380019
InChI: InChI=1S/C16H15N3O3S/c1-12-2-4-14(5-3-12)19-23(21,22)15-8-6-13(7-9-15)18-16(20)10-11-17/h2-9,19H,10H2,1H3,(H,18,20)
SMILES: CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.4g/mol

2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide

CAS No.: 948678-84-0

Cat. No.: VC21380019

Molecular Formula: C16H15N3O3S

Molecular Weight: 329.4g/mol

* For research use only. Not for human or veterinary use.

2-cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide - 948678-84-0

Specification

CAS No. 948678-84-0
Molecular Formula C16H15N3O3S
Molecular Weight 329.4g/mol
IUPAC Name 2-cyano-N-[4-[(4-methylphenyl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C16H15N3O3S/c1-12-2-4-14(5-3-12)19-23(21,22)15-8-6-13(7-9-15)18-16(20)10-11-17/h2-9,19H,10H2,1H3,(H,18,20)
Standard InChI Key DNNGJHYVNYTCSV-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N
Canonical SMILES CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC#N

Introduction

2-Cyano-N-{4-[(4-methylphenyl)sulfamoyl]phenyl}acetamide is a synthetic organic compound with the molecular formula C16H15N3O3SC_{16}H_{15}N_{3}O_{3}S and a molecular weight of 329.4 g/mol. It is recognized under PubChem CID 17026964 and has alternative names such as 2-cyano-N-[4-(4-toluidinosulfonyl)phenyl]acetamide and 2-cyano-N-(4-(N-(p-tolyl)sulfamoyl)phenyl)acetamide .

This compound belongs to the sulfonamide family, which is widely studied for its potential applications in medicinal chemistry, particularly due to its amide and sulfonamide functional groups.

Synthesis

While specific synthesis routes for this compound are not detailed in the search results, it likely involves:

  • Amide Formation: Reaction of a cyanoacetamide derivative with a sulfamoyl-substituted aromatic amine.

  • Sulfonamide Coupling: Introduction of the sulfonamide group using sulfonyl chloride derivatives under basic conditions.

Similar compounds are synthesized via condensation reactions, often facilitated by catalysts or activating agents .

Biological Relevance

Sulfonamide derivatives like this compound are extensively studied for their pharmacological activities:

  • Antimicrobial Activity: Sulfonamides are well-known antibiotics, though specific data on this compound’s efficacy against pathogens is unavailable.

  • Anticancer Potential: Structural analogs have demonstrated apoptosis-inducing properties and metabolic stability, making them candidates for cancer research .

  • Antitubercular Activity: Compounds with similar scaffolds have shown promising activity against Mycobacterium tuberculosis, with potential applications in drug-resistant strains .

Applications and Future Research

Potential Applications:

  • Development of antimicrobial agents due to the presence of the sulfonamide functional group.

  • Exploration as anticancer or antitubercular agents based on structural analogs.

Future Research Directions:

  • Structure-Activity Relationship (SAR): Investigating how modifications to the methylphenyl or cyanoacetamide groups affect biological activity.

  • Pharmacokinetics: Studying absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Toxicology: Assessing safety profiles for clinical applications.

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